molecular formula C19H18ClN3OS B2678650 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1323703-48-5

6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2678650
CAS No.: 1323703-48-5
M. Wt: 371.88
InChI Key: SHQPQPXFCSPULA-UHFFFAOYSA-N
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Description

6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 6-ethoxyquinoline-3-carbonitrile with 3-(methylthio)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce aminoquinoline derivatives.

Scientific Research Applications

6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure.

    Quinoline N-oxide: An oxidized derivative of quinoline with different biological activities.

Uniqueness

6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an ethoxy group, a methylthio group, and a carbonitrile group makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

6-ethoxy-4-(3-methylsulfanylanilino)quinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS.ClH/c1-3-23-15-7-8-18-17(10-15)19(13(11-20)12-21-18)22-14-5-4-6-16(9-14)24-2;/h4-10,12H,3H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQPQPXFCSPULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=CC=C3)SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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